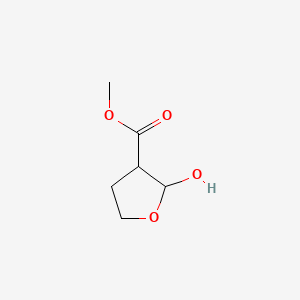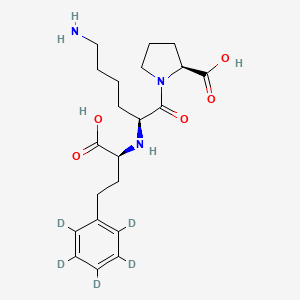
2-フルオロ-5-ヒドロキシ-L-チロシン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is a synthetic derivative of the naturally occurring amino acid L-tyrosine. This compound is characterized by the substitution of a fluorine atom at the second position and a hydroxyl group at the fifth position on the aromatic ring of L-tyrosine. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
科学的研究の応用
2-Fluoro-5-hydroxy-L-tyrosine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
Target of Action
Given its structural similarity to l-dopa, a precursor to neurotransmitters like dopamine, it may interact with similar biological targets .
Mode of Action
It is known to be used as a radiotracer for positron emission tomography , suggesting that it may be involved in visualizing biochemical processes in the body.
Biochemical Pathways
Given its potential role as a radiotracer, it may be involved in pathways related to neurotransmission or other processes that can be visualized using positron emission tomography .
Result of Action
As a radiotracer, it may aid in the visualization of certain biochemical processes, but the specific effects would depend on the context of its use .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride typically involves the following steps:
Fluorination: The introduction of a fluorine atom at the second position of the aromatic ring of L-tyrosine. This can be achieved using electrophilic fluorinating agents such as Selectfluor.
Hydroxylation: The addition of a hydroxyl group at the fifth position. This step may involve the use of hydroxylating agents like hydrogen peroxide in the presence of a catalyst.
Formation of Hydrochloride Salt: The final step involves converting the free base form of the compound into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reducing agents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Various reduced forms of the compound.
Substitution Products: Derivatives with different functional groups substituted on the aromatic ring.
類似化合物との比較
L-Tyrosine: The parent compound, naturally occurring amino acid.
6-Fluoro-L-DOPA: Another fluorinated derivative of L-tyrosine, used in neurological research.
5-Hydroxy-L-tyrosine: A hydroxylated derivative of L-tyrosine.
Uniqueness: 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is unique due to the specific combination of fluorine and hydroxyl substitutions, which confer distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride in various fields of research and its potential applications
特性
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO4.ClH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNBXYEDRHUMOHU-RGMNGODLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[[[[2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethyl]amino]carbonyl]amino]-2-thiophenecarboxylic Acid](/img/structure/B586323.png)


![Oxireno[H]isoquinoline](/img/structure/B586327.png)


